Galactonamide

Description

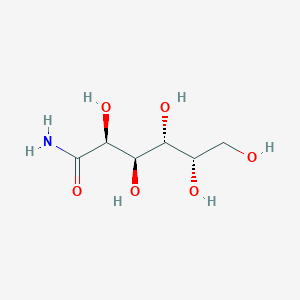

Structure

2D Structure

3D Structure

Properties

CAS No. |

14965-96-9 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m0/s1 |

InChI Key |

JCZPMGDSEAFWDY-RSJOWCBRSA-N |

SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)N)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Galactonamide; L-Galactonamide; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Galactonamides

Strategies for Galactonamide Synthesis

The synthesis of galactonamides typically involves the formation of an amide bond with galactonic acid or its derivatives. Several methodologies have been explored, each offering distinct advantages in terms of efficiency, environmental impact, and substrate scope.

Lactone Aminolysis and Related Approaches

One of the primary strategies for synthesizing galactonamides is the aminolysis of galactonolactone (B1212098). This reaction involves the nucleophilic addition of an amine to the cyclic ester (lactone) form of galactonic acid, resulting in the opening of the ring and the formation of an amide bond. Traditional methods often require the use of large quantities of hazardous solvents and can involve long reaction times under reflux conditions. researchgate.netsemanticscholar.org For instance, the reaction of alkylamines with aldonolactones has been reported for the preparation of aldonamides. semanticscholar.org

Improvements upon traditional lactone aminolysis have been sought to develop more eco-friendly procedures. The use of metal-free one-pot procedures has been described for the oxidative amidation of aldoses, although these often require protected starting materials, leading to multi-step protocols with protection/deprotection steps. researchgate.net Direct methods have also been explored, but they may necessitate an excess of amine and purification steps that require protection of the glyconamides. researchgate.net

Mechanochemical Routes to Aldonamides

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as an efficient and environmentally friendly method for synthesizing aldonamides, including galactonamides. This approach can reduce or eliminate the need for solvents and enhance reaction efficiency. researchgate.net A fast and efficient procedure for the synthesis of aldonamide-derived glycoconjugates involves the mechanical-assisted aminolysis of unprotected sugar lactones using a vibrational ball mill. researchgate.netmdpi.comasosindex.com.tr

This mechanochemical method has been successfully optimized using galactonolactone and dodecylamine (B51217) as model reactants. researchgate.netmdpi.com The reaction proceeds rapidly, achieving high yields (typically around 90%) after short grinding times (e.g., 5 minutes) in the presence of a small amount of water as a liquid-assisted grinding (LAG) agent. researchgate.netmdpi.comasosindex.com.tr The versatility of this method has been demonstrated with a variety of amines and sugar lactones, showing its compatibility with different functional groups such as alkene, alkyne, thiol, ester, and hydroxyl groups. researchgate.netmdpi.com This solvent-free approach is considered an excellent eco-friendly alternative to conventional procedures, often requiring only a simple aqueous work-up. researchgate.netmdpi.comresearcher.life

Comparative studies have shown the advantages of mechanochemistry over conventional solution-based methods for the synthesis of N-dodecyl-D-galactonamide. For example, grinding in a ball mill with water as a LAG agent resulted in significantly higher yields and shorter reaction times compared to reactions conducted in methanol (B129727) or by manual grinding. researchgate.netsemanticscholar.org

The following table illustrates comparative conditions for the synthesis of N-dodecyl-D-galactonamide using different methods:

| Entry | Conditions | LAG | Time (min) | Isolated Yield (%) |

| 1 | MeOH | - | 30 | 62 |

| 2 | SPEX ball mill | - | 30 | 69 |

| 3 | SPEX ball mill | - | 10 | 34 |

| 4 | SPEX ball mill | H₂O | 10 | 86 |

| 5 | SPEX ball mill | H₂O | 5 | 90 |

Data compiled from search results. mdpi.comsemanticscholar.org

Design and Synthesis of this compound Derivatives

The chemical derivatization of galactonamides allows for the modification of their properties and the creation of molecules with tailored functionalities. This is particularly relevant for developing materials with specific characteristics, such as gelation behavior.

N-Alkyl-D-Galactonamides

N-Alkyl-D-galactonamides are a significant class of this compound derivatives where an alkyl chain is attached to the nitrogen atom of the amide group. These amphiphilic molecules, possessing both a hydrophilic sugar headgroup and a hydrophobic alkyl tail, are known for their ability to self-assemble and form supramolecular structures like gels. mdpi.comassemblingsugars.fr

The synthesis of N-alkyl-D-galactonamides can be achieved through the aminolysis of galactonolactone with the corresponding alkylamine. mdpi.com As discussed in the mechanochemical synthesis section, this reaction can be performed efficiently under solvent-free conditions using ball milling. researchgate.netmdpi.com

Research has explored the gelation properties of N-alkyl-D-galactonamides with varying alkyl chain lengths. For instance, N-hexyl-, N-heptyl-, and N-octyl-D-galactonamides have been synthesized from galactonolactone and the respective amines and shown to exhibit gelation properties in water. mdpi.comrsc.org The length of the alkyl chain influences the gelation behavior, with longer chains generally leading to more stable gels or gelation in a wider range of solvents. acs.orgresearchgate.net N-heptyl-D-galactonamide, for example, has been shown to form stable gels in DMSO and water solutions. mdpi.com Studies have also investigated the synthesis and gelation of N-pentyl-D-galactonamide and N-nonyl-D-galactonamide. acs.org

The self-assembly of N-alkyl-D-galactonamides in solvents like water or DMSO/water mixtures leads to the formation of supramolecular fibers, which are responsible for the gel network. acs.orgresearchgate.netrsc.org The morphology and properties of these fibers, and thus the resulting gels, are influenced by factors such as the alkyl chain length and the solvent system. acs.org

Glycosyl Squaramide-Based Low Molecular Weight Gelators

Glycosyl squaramides represent another class of carbohydrate-based molecules that have been investigated as low molecular weight gelators (LMWGs). researchgate.netrsc.orgresearchgate.net While not exclusively this compound derivatives, the research on glycosyl squaramides highlights the potential of incorporating sugar moieties, including galactose, into squaramide structures to create self-assembling materials. rsc.orgresearchgate.netrsc.orgnih.gov

Glycosyl squaramides are synthesized by combining glycosyl moieties with squaramide groups, often incorporating long aliphatic chains to impart amphiphilic character. rsc.orgnih.gov These compounds can form thermoreversible gels in various solvents, including polar organic solvents and aqueous mixtures. rsc.orgresearchgate.net The self-assembly of glycosyl squaramides is driven by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to the formation of self-assembled fibrillar networks (SAFiNs). rsc.orgresearchgate.net

Research on glycosyl squaramides, including those with galactosyl moieties, demonstrates the strategy of using carbohydrate-squaramide conjugates to develop new supramolecular gelators. rsc.orgrsc.orgnih.gov Amphiphilic glycosyl squaramides with a C-16 aliphatic chain have been shown to form efficient and robust gels. rsc.orgresearchgate.net

Amide and Urea (B33335) Functionalized this compound Derivatives

The synthesis of amide and urea functionalized this compound derivatives typically involves the reaction of a galactonic acid derivative, such as galactonolactone, with amines or isocyanates, respectively.

N-alkyl aldonamides, including this compound derivatives, can be synthesized by the aminolysis of aldonolactones. mdpi.com An optimized procedure for the synthesis of N-dodecyl-D-galactonamide involved the aminolysis of γ-galactonolactone with dodecylamine in a vibrational ball mill. mdpi.com This mechanochemical approach, using water as a Liquid Assisted Grinding (LAG) agent, allowed for the isolation of the corresponding this compound in high yield after a simple aqueous work-up. mdpi.com This method has shown versatility with various amines and sugar lactones, indicating it is not sugar-dependent. mdpi.com

The synthesis of urea derivatives generally involves the reaction of amines with phosgene (B1210022) or phosgene equivalents, or with isocyanates. nih.govnih.gov For instance, the reaction of amines with phosgene in the presence of a base can yield isocyanate intermediates, which then react with other amines to form N,N-disubstituted or N,N,N'-trisubstituted unsymmetrical urea derivatives. nih.gov Alternative, less toxic routes for urea synthesis include reactions of amines with reagents like ethylene (B1197577) carbonate or diethyl carbonate. nih.gov Direct synthesis of N-substituted ureas can also be achieved by the nucleophilic addition of amines to potassium isocyanate in water. rsc.org Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceeds through an isocyanate intermediate generated by a Hofmann rearrangement. organic-chemistry.org Copper-catalyzed C-C bond cleavage of amides has also been reported for the synthesis of urea derivatives. rsc.org

While general methods for synthesizing amide and urea derivatives are well-established, their specific application to this compound to create functionalized derivatives involves coupling the sugar scaffold with the desired amine or urea moiety. For instance, N,N'-disubstituted ureas have been synthesized and characterized, with studies exploring the influence of substituents on their properties. nih.govresearchgate.net

Stereocontrolled Synthesis and Chiral Considerations

This compound, being derived from D-galactose, possesses multiple chiral centers, which are inherent to the sugar structure. The stereochemistry of these centers (specifically at carbons 2, 3, 4, and 5 in the this compound chain) is crucial and defines the specific stereoisomer. D-Galactonamide, for example, has the (2R,3S,4S,5R) configuration. nih.gov

Stereocontrolled synthesis is essential when aiming to selectively produce a specific stereoisomer of a chiral molecule. In the context of this compound derivatives, maintaining or selectively altering the stereochemistry of the sugar backbone during derivatization is a key consideration.

Methods for achieving stereocontrol in organic synthesis include the use of chiral reagents, catalysts, or starting materials, as well as controlling reaction conditions to favor the formation of one stereoisomer over others. symeres.comiupac.org Asymmetric synthesis, utilizing techniques such as organocatalysis and transition-metal catalysis, allows for the direct synthesis of single enantiomers. symeres.com Enzymatic resolutions can also be employed to obtain optically pure enantiomers from racemic mixtures. symeres.com Chiral chromatography is another technique used for separating enantiomers. symeres.com

While the provided search results discuss stereocontrolled synthesis in general iupac.orgnih.govrsc.orgresearchgate.net and the synthesis of chiral compounds symeres.comresearchgate.net, specific detailed information on stereocontrolled synthesis routes specifically for this compound or its amide and urea derivatives was not extensively found within the search snippets. However, the inherent chirality of the galactose precursor dictates the stereochemistry of the resulting this compound. Synthetic strategies would need to consider whether the reaction conditions preserve this inherent stereochemistry or if new chiral centers are introduced, requiring stereocontrol. For example, the aminolysis of γ-galactonolactone involves the reaction at the lactone carbonyl, which does not directly affect the stereocenters on the sugar ring. mdpi.com

Sustainable Chemistry Principles in this compound Production

Sustainable chemistry, often used interchangeably with green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances and minimize environmental impact. yale.edureagent.co.uk The Twelve Principles of Green Chemistry provide a framework for achieving this goal. yale.eduacs.org

Several principles are particularly relevant to the sustainable production of this compound and its derivatives:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. yale.eduacs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product, minimizing waste. yale.eduacs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances should be minimized or made innocuous. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized, ideally conducting reactions at ambient temperature and pressure. yale.eduacs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu Sugar lactones, derived from biomass, serve as renewable feedstocks for this compound synthesis. mdpi.com

Reduce Derivatives: Unnecessary derivatization steps should be minimized to reduce reagent use and waste generation. yale.edureagent.co.ukacs.org

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents due to their selectivity and efficiency. yale.edu

The mechanochemical synthesis of N-alkyl galactonamides from unprotected sugar lactones and amines aligns with several of these principles. mdpi.com This method avoids the need for initial protection of the sugar, which is often required in traditional methods, thus reducing derivatization steps and associated waste. mdpi.comresearchgate.net The use of water as a LAG agent is also a greener alternative to organic solvents. mdpi.com Conducting reactions at ambient temperature and pressure, as suggested by the principle of Design for Energy Efficiency, is also a goal in green chemistry. yale.eduacs.org

The use of renewable feedstocks, such as galactose-derived lactones, is a fundamental aspect of sustainable production of galactonamides. mdpi.com Research in sustainable chemistry also explores the use of waste-derived precursors and the production of materials from waste. mdpi.com

This compound, a carbohydrate-based compound, has garnered attention for its ability to form supramolecular assemblies and exhibit gelation properties. This characteristic places this compound derivatives within the class of low molecular weight gelators (LMWGs), which are small molecules capable of self-assembling to form solid-like networks that immobilize solvents. rsc.orgwikipedia.org

Supramolecular Assembly and Gelation Properties of Galactonamides

Galactonamides, particularly N-alkyl-D-galactonamides, are known to self-assemble into supramolecular fibers in aqueous media, leading to the formation of hydrogels. nih.govresearchgate.netsoftmat.fr This self-assembly process is driven by a combination of non-covalent intermolecular interactions. wikipedia.orgacs.orgnih.govacs.org The resulting fibrous structures entangle and cross-link, creating a three-dimensional network that traps the solvent. rsc.orgwikipedia.org

Principles of Low Molecular Weight Gelator Self-Assembly

The self-assembly of LMWGs like galactonamides into gel networks is a consequence of carefully balanced intermolecular forces and the molecular structure of the gelator. wikipedia.org These molecules are designed or discovered to favor anisotropic growth, meaning they preferentially assemble in one direction to form elongated structures such as fibers or ribbons. assemblingsugars.fr The formation of a stable gel requires these fibers to then form an entangled network throughout the solvent. rsc.orgwikipedia.org The stability of the gel is dependent on the equilibrium between the assembled network and the dissolved gelator molecules. wikipedia.org

Non-Covalent Intermolecular Interactions Driving Gelation

The formation of the self-assembled fibrillar networks (SAFINs) in LMWG gels is primarily driven by strong non-covalent interactions between the gelator molecules. wikipedia.org These interactions, while individually weaker than covalent bonds, collectively provide the necessary attractive forces for self-assembly and network formation. researchgate.netresearchgate.net

Hydrogen bonding is a critical interaction in the self-assembly of many LMWGs, including those based on carbohydrates and amides. wikipedia.orgresearchgate.netacs.orgresearchgate.netnih.govresearchgate.nettaylorandfrancis.com The presence of amide groups and hydroxyl groups in this compound structures facilitates the formation of extensive hydrogen bonding networks between molecules. acs.orgresearchgate.net These directional interactions are often key in promoting the one-dimensional growth required for fiber formation.

Hydrophobic association also plays a significant role, particularly in the gelation of amphiphilic gelators like N-alkyl-D-galactonamides, which possess both hydrophilic (this compound headgroup) and hydrophobic (alkyl chain) regions. rsc.orgresearchgate.netnih.gov In aqueous environments, the hydrophobic tails of the gelator molecules tend to associate to minimize their contact with water, contributing to the driving force for self-assembly and the formation of ordered structures. rsc.org This hydrophobic effect can be a primary driver for gelation, particularly for hydrogelators. researchgate.netrsc.org

While perhaps less dominant in simple alkyl galactonamides compared to gelators with extensive aromatic systems, π-π stacking can contribute to the self-assembly process, especially if the molecule contains aromatic or π-electron-rich moieties. wikipedia.orgacs.orgresearchgate.netresearchgate.netnih.govwikipedia.org This interaction involves attractive forces between aromatic rings and can aid in the stacking of molecules within the growing fibers. researchgate.net

Self-Assembly Pathways and Kinetics

The method of gel preparation can significantly influence the supramolecular organization and properties of the resulting gel. acs.orgnih.gov The self-assembly process can be influenced by environmental conditions such as temperature, pH, and ionic strength, which modulate the balance between kinetic and thermodynamic factors. acs.orgnih.govrsc.org

For N-heptyl-D-galactonamide (Gal-C7), for instance, traditional thermal gelation involves cooling a heated solution, which can lead to a wide distribution of fiber sizes. nih.govrsc.org Alternatively, wet spinning based on solvent exchange, where a solution of the gelator in a good solvent (like DMSO) is injected into a non-solvent (water), can trigger rapid self-assembly into nanometric fibers with a narrow size distribution. nih.govrsc.orgresearchgate.net This suggests that different preparation methods can lead to distinct self-assembly pathways, impacting the morphology and organization of the resulting gel network. nih.govacs.orgrsc.orgresearchgate.net The kinetics of the self-assembly process are crucial, and controlling these kinetics can be a way to tune the properties of the final gel. researchgate.netnih.govrsc.orgacs.org

Research findings highlight the impact of subtle structural differences, such as the length of the alkyl chain in N-alkyl-D-galactonamides, on gelation properties, fiber morphology, mechanical properties, and solubility. acs.org For example, N-heptyl-D-galactonamide has been shown to form particularly suitable hydrogels for 3D neuronal cell culture compared to its N-hexyl and N-octyl counterparts, demonstrating the fine-tuning possible through molecular design. acs.org Minimum gelation concentrations (MGC), the lowest concentration required for gel formation, are also reported for various this compound derivatives, indicating their efficiency as gelators. nih.govodu.edu

Data tables on specific gelation concentrations and properties for different this compound derivatives, as found in the search results, can illustrate these points:

| This compound Derivative | Solvent/Conditions | Minimum Gelation Concentration (MGC) | Microstructure |

| N-octyl-D-galactonamide | Water (cooling) | 0.5 wt % | Ribbon-like |

| N-heptyl-D-galactonamide | Water (cooling) | 0.45 wt % | Ribbon-like |

| N-hexyl-D-galactonamide | Water (cooling) | 1 wt % | Slow gel formation |

| N-heptyl-D-galactonamide | DMSO solution injected into water | Not specified for gelation, but process forms fibers | Nanometric fibers (150 nm width) nih.govrsc.org |

| N-nonyl-D-galactonamide | Water | Not specified | Supramolecular fibers |

The self-assembly of galactonamides can be viewed as a hierarchical process where molecules initially assemble into fibers driven by non-covalent interactions, and these fibers then entangle to form the macroscopic gel network. researchgate.netacs.org The kinetics of both the primary assembly into fibers and the subsequent network formation play a critical role in the final gel properties. rsc.orgacs.org

Supramolecular Assembly and Gelation Properties of Galactonamides

Morphological Characterization of Galactonamide Supramolecular Architectures

The self-assembly of galactonamides can lead to a variety of supramolecular morphologies, which in turn dictate the macroscopic properties of the resulting gels. The specific architecture formed is influenced by the molecular structure of the this compound derivative and the conditions under which self-assembly occurs.

Fibrillar and Network Formation

A common morphology observed in this compound self-assembly is the formation of fibrillar networks. These networks consist of entangled fibers or ribbons of nanometric to micrometric size. assemblingsugars.frassemblingsugars.fr For instance, N-nonyl-D-galactonamide hydrogels prepared by a heating-cooling method have been shown to possess a stable fibrillar microstructure. researchgate.net The formation of these fibrous networks is crucial for the gelation process, as they physically trap the solvent, leading to the formation of a gel. assemblingsugars.fravsconferences.orgnih.govmdpi.com The presence of a fibrous network has been shown to increase the Young's modulus of composite hydrogels incorporating supramolecular fibers made of N-heptyl-D-galactonamide (GalC7). nih.gov The self-assembly into supramolecular fibers can be triggered rapidly, for example, by solvent-water exchange, leading to the formation of well-defined gel filaments. ndietrich.comresearchgate.net

Spherulitic, Helical, and Tubular Structures

Beyond simple fibers, galactonamides and similar low-molecular-weight gelators can form more complex morphologies, including spherulitic, helical, and tubular structures. While the provided search results specifically mention spherulitic structures in the context of other self-assembling systems like benzene-1,4-dithiol (BDT) oligomers escholarship.org and bis-carbamate derivatives researchgate.net, and helical/tubular structures for amphiphilic molecules and lipids researchgate.netacs.org, the general principles of molecular packing and chiral influence discussed in these contexts are relevant to understanding the potential for galactonamides to form such structures depending on their specific molecular design and assembly conditions. For instance, molecular chirality can give rise to twisted or coiled fiber structures observable by microscopic techniques. researchgate.net The self-assembly of amphiphilic molecules into nanotubes can occur via helical intermediates, influenced by factors like the curvature the lipid will tolerate and the ordered nature of molecular packing. researchgate.netacs.org

Influence of Preparative Conditions on Self-Assembled Morphology

The conditions under which galactonamides self-assemble significantly influence the resulting morphology. Factors such as the solvent system, concentration, temperature, and preparation method play crucial roles. For example, the morphology of self-assembled structures from other molecules has been shown to be highly dependent on the solvent's dissolving capacity and preparation methods like heating, cooling, and aging. mdpi.com Similarly, the self-assembly behavior and resulting micellar morphologies of block copolymers are dependent on solvent conditions and pressure. pku.edu.cn For galactonamides, methods like heating-cooling researchgate.net and solvent exchange researchgate.netnih.gov are employed, and these different approaches can lead to variations in the microstructure, affecting properties like mechanical fragility. researchgate.net The distance of the transition zone during acid-base exchange induced gelation of N-alkyl-D-galactonamides is directly related to the injection rate, highlighting the influence of kinetic factors during assembly. ndietrich.com

Control and Modulation of Gelation Behavior

The gelation behavior of galactonamides can be controlled and modulated through various external stimuli and preparation techniques, offering pathways to tune the properties and applications of the resulting gels.

Solvent-Exchange Induced Gelation Dynamics

Solvent exchange is a widely used and effective method to induce the gelation of galactonamides. This technique typically involves injecting a solution of the this compound in a good solvent into a non-solvent (often water). The diffusion of the non-solvent into the solution triggers the rapid self-assembly of the this compound molecules into a gel network. ndietrich.comresearchgate.netresearchgate.net For N-heptyl-D-galactonamide (Gal-C7), injecting a solution in dimethylsulfoxide (DMSO) into water leads to the formation of a continuous gel filament. researchgate.net This process is based on the counter-diffusion of DMSO and water, which triggers the supramolecular assembly. researchgate.netresearchgate.net The dynamics of this solvent-exchange induced gelation can be influenced by the properties of the solvent and the self-assembly mechanism. researchgate.net An "all-aqueous method" based on acid-base exchange has also been developed, where N-alkyl-D-galactonamides solubilized in concentrated NaOH are injected into an acidic aqueous solution, with neutralization triggering gelation and filament formation. ndietrich.com This method allows for the formation of well-defined gel filaments and has been applied to 3D printing. ndietrich.com

Biological Interactions and Enzymatic Activity of Galactonamides

Galactonamide as an Enzyme Inhibitor

Galactonamides have been investigated for their ability to inhibit enzymatic activity, primarily focusing on glycosidases.

Glycosidase Inhibition Mechanisms

Glycosidases are enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. Glycosidase inhibitors function by binding to the enzyme's active site, thus preventing the interaction with their carbohydrate substrates. patsnap.com These inhibitors can mimic the transition state of the enzyme's natural substrate, competing for the active site. patsnap.com Inhibition can be competitive or non-competitive, and inhibitors can be reversible or irreversible. patsnap.com Understanding the catalytic mechanisms of glycosidases, including the conformational changes of substrates during catalysis, is essential for designing effective inhibitors. nih.govub.edu

Specificity and Potency Against Glycosylhydrolases (e.g., Galactocerebrosidase, GM1-Ganglioside β-Galactosidase, β-Galactosidase)

Studies have shown that this compound derivatives can exhibit specific inhibitory effects on certain glycosylhydrolases. D-Galactonamide has been identified as an effective inhibitor of spleen galactocerebrosidase, demonstrating noncompetitive inhibition with 50% inhibition observed at a concentration of 4 mM. researchgate.net

Another derivative, N-(6-Aminohexyl)-d-galactonamide, is a potent inhibitor of GM1-ganglioside β-galactosidase, showing 90% inhibition at a concentration of 5 mM. researchgate.net Notably, this derivative did not inhibit galactocerebrosidase, suggesting a degree of specificity that could be useful in distinguishing between these two galactosphingolipid β-galactosidases. researchgate.net

Research into the inhibition of β-galactosidase from Aspergillus oryzae by N-substituted galactonoamidines has also been conducted, revealing varying degrees of inhibitory activity depending on the specific substitution. nih.gov

Structure-Activity Relationship Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity, such as enzyme inhibition. gardp.org For galactonoamidines, SAR studies evaluating their inhibition of β-galactosidase from Aspergillus oryzae have shown that the aglycon moiety significantly impacts inhibitory ability. nih.gov

Generally, galactonoamidines derived from cyclic aliphatic and linear amines exhibited higher inhibitory activity compared to those derived from benzylamines. nih.gov Hydrophobic interactions, such as those from a methyl group, were found to contribute significantly to high inhibitory ability, suggesting a transition-state-like character. nih.gov The presence of a flexible methylene (B1212753) spacer between the sugar moiety and an aromatic group also drastically increased the observed apparent inhibition. nih.gov These studies highlight the importance of specific structural features for potent enzyme inhibition by this compound derivatives.

Involvement of Galactonate/Galactonamide in Metabolic Pathways

Galactonate, a closely related compound to this compound, plays a role in several metabolic pathways, including galactose metabolism and ascorbate (B8700270) biosynthesis.

Galactose Metabolism Pathways and Related Metabolites (Galactonate)

Galactose metabolism primarily occurs through the Leloir pathway, which converts galactose into glucose-1-phosphate. themedicalbiochemistrypage.orgresearchgate.net However, alternative pathways for galactose metabolism exist, particularly when enzymes in the Leloir pathway are deficient. researchgate.netresearchgate.net One such alternative pathway involves the oxidation of galactose to galactonate via an NAD+-dependent reaction catalyzed by galactose dehydrogenase. themedicalbiochemistrypage.orgresearchgate.netontosight.aiasm.org

In microorganisms like Azotobacter vinelandii, galactose is metabolized via the DeLey-Doudoroff pathway, which involves the conversion of D-galactose to galactonate, followed by further metabolism to 2-keto-3-deoxy-galactonate, and subsequently to pyruvate (B1213749) and glycerate. ontosight.aiasm.org Key enzymes in this pathway include galactose dehydrogenase and D-galactonate dehydratase. ontosight.ai In humans, the conversion of galactose to galactonate can become more significant in cases of galactosemia, disorders arising from deficiencies in Leloir pathway enzymes. themedicalbiochemistrypage.orgresearchgate.net The accumulation of galactonate, along with galactitol, can occur in individuals with galactosemia. researchgate.net

Role in Ascorbate Biosynthesis Pathways (via D-Galacturonate/L-Galactonate)

While the primary pathway for ascorbate (Vitamin C) biosynthesis in plants is the L-galactose pathway, alternative routes have been proposed. mdpi.comnih.gov One such proposed pathway involves D-galacturonate and L-galactonate as intermediates. mdpi.comnih.govcapes.gov.br In organisms like Euglena gracilis, the pathway via D-galacturonate/L-galactonate appears to be significant for ascorbate biosynthesis. nih.govcapes.gov.br This pathway involves the conversion of D-galacturonate to L-galactonate, followed by the conversion of L-galactonate to L-galactono-1,4-lactone, a direct precursor to ascorbate. mdpi.comnih.govcapes.gov.br An aldonolactonase enzyme has been identified and characterized in Euglena gracilis that catalyzes the reversible reaction between L-galactonate and L-galactono-1,4-lactone, supporting the existence of this pathway. nih.govcapes.gov.br While evidence for this pathway exists in some organisms, the specific enzymes responsible for converting L-galactonate to L-galactono-1,4-lactone have not yet been definitively identified in plants. mdpi.com

Applications of Galactonamide Based Biomaterials in Non Human Biological Systems

Galactonamide Hydrogels as Scaffolds for 3D Cell Culture Models

This compound hydrogels serve as promising scaffolds for developing 3D cell culture models. Their ability to form a porous network provides a matrix that mimics aspects of the native extracellular environment, facilitating cell encapsulation and growth in three dimensions. This approach offers advantages over traditional two-dimensional (2D) cultures by allowing for more physiologically relevant cell-cell and cell-matrix interactions.

Support for Neuronal Cell Growth and Differentiation

Studies have demonstrated the efficacy of this compound hydrogels in supporting the growth and differentiation of neuronal cells. These hydrogels have been utilized as scaffolds for culturing various neuronal cell types in vitro. For instance, research has shown successful culture of mouse hippocampal cells within this compound hydrogels, observing neurite extension and the formation of neuronal networks. Human neuronal stem cells have also been cultured in these 3D matrices, exhibiting viability and differentiation along neuronal lineages. The hydrogel environment provides mechanical support and allows for the diffusion of nutrients and signaling molecules essential for neuronal survival and development.

Analysis of Gene Expression in 3D Cultures

Culturing cells, particularly neuronal cells, within this compound hydrogels enables the analysis of gene expression in a 3D context, which can differ significantly from 2D cultures. This allows researchers to investigate how the 3D environment influences cellular processes at the molecular level.

Analysis of gene expression in cells cultured within this compound hydrogels has included the examination of genes related to apoptosis (programmed cell death) and cell survival. Studies have monitored the expression levels of key genes such as Bax, Bcl2, Tp53, and Casp3. Understanding the regulation of these genes in the 3D hydrogel environment provides insights into cell viability and the protective or inductive effects of the scaffold on cell fate.

The differentiation of neuronal stem cells or progenitor cells into mature neurons and glial cells is a critical process studied in 3D hydrogel cultures. Gene expression analysis in this compound hydrogels has focused on markers indicative of neural differentiation. This includes genes such as Sox8, Sox9, Sox10, Dcx, and Neurod1. Monitoring the expression profiles of these markers helps assess the extent and lineage of neural differentiation occurring within the 3D scaffold.

Apoptotic and Survival Gene Regulation (Bax, Bcl2, Tp53, Casp3)

Composite Hydrogel Systems Incorporating this compound Fibers

Beyond pure this compound hydrogels, composite systems have been developed by incorporating this compound fibers into other biomaterial matrices. This approach aims to combine the favorable properties of this compound with those of other materials to create hydrogels with enhanced or tailored characteristics.

Integration with Biopolymer Matrices

This compound fibers have been integrated with various biopolymer matrices to form composite hydrogels. A notable example includes the combination of this compound fibers with gelatin methacryloyl (GelMA). This integration can influence the mechanical properties, degradation rate, and biological interactions of the resulting composite hydrogel. The self-assembled this compound fibers can provide structural reinforcement or introduce specific biochemical cues within the biopolymer network, offering versatility for different biological applications.

Advanced Biofabrication Techniques for this compound Gels

Advanced biofabrication techniques are essential for creating complex 3D structures from biomaterials like this compound gels researchgate.netregmednet.com. These techniques allow for precise control over the architecture, geometry, and porosity of scaffolds researchgate.net. Two notable techniques applied to this compound gels are wet spinning and 3D printing.

Wet Spinning for Controlled Filament Formation

Wet spinning is a process that has been successfully used to produce well-organized hydrogel filaments from N-heptyl-D-galactonamide nih.govrsc.org. This technique involves injecting a solution of the gelator in an organic solvent, such as dimethylsulfoxide (DMSO), into a non-solvent bath, typically water nih.govrsc.orgresearchgate.net. The diffusion of the non-solvent into the jet triggers the supramolecular self-assembly of the this compound molecules into nanometric fibers, forming a continuous gel filament nih.govrsc.orgresearchgate.net.

This solvent exchange-based wet spinning allows for a high degree of control over the gelator's self-assembly compared to traditional thermal sol-gel transitions nih.govrsc.org. The resulting filaments are highly hydrated, entrapping around 97% water, and the self-assembled fibers can be oriented radially or in spirals depending on the flow rate nih.govrsc.org. The process can yield a narrow distribution of supramolecular fiber width, around 150 nm nih.gov.

The influence of spinning parameters such as flow rate, gelator concentration in the solvent, and needle gauge has been studied to optimize filament formation rsc.org. An "all-aqueous method" using a highly concentrated NaOH aqueous solution injected into an acidic bath has also been explored as a greener alternative to using organic solvents like DMSO researchgate.netndietrich.com.

Table 1: Wet Spinning Parameters and Observations for N-Heptyl-D-Galactonamide

| Parameter | Condition / Value | Observation / Outcome | Source |

| Gelator Solution | N-heptyl-D-galactonamide in DMSO | Injected into water bath | 2, 3, 4 |

| Solvent Exchange | DMSO diffusing into water | Triggers supramolecular self-assembly into fibers | 2, 3, 6 |

| Filament Composition | N-heptyl-D-galactonamide fibers + ~97% water | Highly hydrated hydrogel filament | 2, 3 |

| Fiber Width Distribution | Around 150 nm | Narrow distribution | 2 |

| Fiber Orientation | Radial; Spirals at high flow rate | Controlled organization within the filament | 2, 3 |

| Alternative Method | Gelator in concentrated NaOH(aq) injected into acidic bath | Gelation triggered by acid-base neutralization, forms filaments | 4, 7 |

3D Printing of Supramolecular this compound Hydrogels

3D printing techniques, particularly extrusion-based methods, have been applied to create structures from supramolecular this compound hydrogels researchgate.netassemblingsugars.fr. Similar to wet spinning, a common approach involves the continuous extrusion of a this compound solution in DMSO into a water bath researchgate.netresearchgate.netassemblingsugars.fr. The solvent exchange process triggers the self-assembly and setting of the ink, allowing for the formation of defined patterns researchgate.netresearchgate.netassemblingsugars.fr.

This method enables the fabrication of 3D structures from fragile, non-thixotropic low molecular weight gels researchgate.netresearchgate.net. The conditions for achieving well-defined patterns and controlling the dimensions of the printed constructs have been investigated researchgate.netresearchgate.net. The resulting structures can be designed for various applications, including as sacrificial inks or temporary supports, due to their ability to dissolve researchgate.netresearchgate.net.

While 3D printing offers control over macro-scale architecture, the microstructure of the printed gels can differ from those prepared by other methods, potentially affecting their properties researchgate.netnih.gov. For example, 3D printed N-nonyl-D-galactonamide hydrogels with a microstructure of micrometric flakes were found to be too fragile to support cell growth effectively, unlike the more stable fibrillar structures obtained by heating-cooling researchgate.netnih.gov. This highlights the importance of the fabrication method in influencing the final material properties.

Table 2: 3D Printing Process for this compound Hydrogels

| Process Step | Description | Outcome / Result | Source |

| Ink Preparation | Solution of N-alkyl-D-galactonamide in a suitable solvent (e.g., DMSO) | Printable ink | 1, 5, 11 |

| Extrusion | Continuous extrusion of the ink through a needle | Jet of gelator solution | 1, 5, 11 |

| Gelation Bath | Non-solvent bath (e.g., water or acidic aqueous solution) | Triggers self-assembly via solvent exchange or acid-base reaction | 1, 4, 5, 7, 11 |

| Self-Assembly | This compound molecules form supramolecular fibers | Setting of the ink into a gel | 1, 5, 11 |

| Structure Formation | Layer-by-layer deposition following a programmed pattern | 3D printed hydrogel construct | 1, 5, 11 |

| Potential Application | Sacrificial ink or temporary support (for dissolvable gels) | Creates channels or provides structural support | 1, 11 |

Advanced Analytical and Characterization Methodologies for Galactonamide Systems

Spectroscopic Techniques for Molecular and Supramolecular Characterization

Spectroscopic methods are crucial for confirming the chemical structure of galactonamide and understanding the interactions that drive its self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. High-resolution 1H and 13C NMR have been used to characterize galactomannans, which are polysaccharides containing galactose units, suggesting their applicability to this compound structures as well u-picardie.fr. The specific chemical shifts and coupling patterns observed in NMR spectra allow for the confirmation of the synthesized product's structure and the identification of different functional groups. For example, 1H NMR spectra of N-arylsulfonamides, structurally related to this compound derivatives, show characteristic peaks corresponding to aromatic and aliphatic protons rsc.org. Similarly, 13C NMR spectra provide signals for different carbon atoms, aiding in the complete structural assignment rsc.org.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further resolve complex spectra and establish connectivity between atoms, providing unambiguous structural confirmation. While direct examples of 2D-NMR specifically for simple this compound were not extensively detailed in the provided context, 2D NMR is routinely used for the characterization of complex carbohydrates and related structures, making it highly relevant for this compound systems nih.gov. 1H NMR spectroscopy at different temperatures has also been employed to elucidate the gelation mechanisms of related carbohydrate-based gelators researchgate.net. The solubility of this compound derivatives in different solvents can also be measured by NMR researchgate.net.

Data from NMR experiments on this compound derivatives can be presented in tables, showing chemical shifts (δ), multiplicity, coupling constants (J), and proton or carbon assignments.

Example Data Table Format (Illustrative based on typical NMR data):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | x.xx | s, d, t, m | - | H-1, NH, etc. |

| 13C | xx.x | - | - | C-1, C-2, etc. |

Mass Spectrometry Techniques (HPLC-MS/MS, GC-MS, MALDI-TOF)

Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and its derivatives and for assessing sample purity. GC-MS has been used to characterize the structural features of polysaccharides, including those with galactose units u-picardie.fr. It has also been applied in the determination of galactonic acid species, which were converted to N-(1-butyl)this compound pentaacetate derivatives for assessment nih.gov. This highlights the utility of GC-MS for analyzing this compound derivatives, particularly for quantitative analysis. Positive chemical ionization and monitoring of specific ions (e.g., [MH-60]+) in the chromatogram are used for quantification nih.gov. The procedure has been applied to study galactonate excretion nih.gov. The presence of both galactitol and galactonate in red blood cells has been identified using GC/MS researchgate.net.

HPLC-MS/MS provides higher sensitivity and is suitable for analyzing less volatile or thermally labile this compound derivatives. While not explicitly detailed for simple this compound in the provided text, HPLC-MS/MS is a standard technique for the analysis of polar compounds like carbohydrates and their derivatives.

MALDI-TOF MS is particularly useful for characterizing larger this compound-based structures, such as polymers or self-assembled aggregates. It provides information about the mass distribution of these complex systems. MALDI-TOF mass spectrometry has been used to characterize polymers, indicating its potential for analyzing polymerized or aggregated this compound systems u-picardie.fr. It has also been used to confirm the successful synthesis of related molecules researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound and can be used to study hydrogen bonding and other interactions involved in supramolecular assembly. FTIR spectroscopy has been used to characterize polysaccharides u-picardie.fr. It captures the vibrational energy of organic molecules' covalent bonds, providing a spectrum that reflects the sample's chemical composition nih.gov. Changes in FTIR spectra can indicate alterations in molecular structure or the formation of new interactions, such as those occurring during gelation or self-assembly. FTIR spectroscopy has been used to characterize polymers and can demonstrate transformations in structure, such as from random coil to β-sheet, in self-assembling systems google.com. This technique is fast, non-destructive, and requires minimal sample preparation nih.gov.

Circular Dichroism (CD) Spectroscopy for Chirality and Organization

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules like this compound and their organization into supramolecular structures. CD measures the differential absorption of left-handed and right-handed circularly polarized light, which occurs in chiral environments daveadamslab.comcreative-proteomics.com. This technique is sensitive to the secondary and tertiary structure of biomolecules and can provide insights into the arrangement of this compound molecules in aggregates or gels daveadamslab.comcreative-proteomics.comunits.it. CD spectra can reveal the presence of ordered structures and changes in these structures upon external stimuli or self-assembly researchgate.net. For this compound systems, CD can help understand the helical bias or other chiral arrangements formed during self-assembly researchgate.net. CD spectra of this compound assemblies have shown specific bands that provide information about their organization sci-hub.st. The intensity and shape of CD bands are influenced by the chiral environment and electronic transitions of the chromophores creative-proteomics.com. CD measurements are typically performed in the UV-Vis range using quartz cuvettes creative-proteomics.comunits.it.

Microscopic and Imaging Approaches for Supramolecular Architectures

Microscopic techniques allow for the direct visualization of the supramolecular architectures formed by this compound molecules.

Optical Microscopy (Polarized, Fluorescence)

Optical microscopy, including polarized and fluorescence microscopy, is useful for observing the morphology and structure of this compound self-assemblies, such as fibers or gels. Polarized light microscopy can reveal the birefringent nature of ordered structures within the gels or aggregates. Optical microscopy has been used to characterize gels formed by carbohydrate derivatives researchgate.net. It can show the macroscopic appearance of the gels (e.g., opaque, translucent, transparent) researchgate.net.

Fluorescence microscopy can be used if this compound is intrinsically fluorescent or can be labeled with a fluorescent probe. This allows for the visualization of the distribution and organization of the this compound molecules within the self-assembled structures. Optical microscopy has been used to visualize gel filaments and their morphology researchgate.net. Confocal laser scanning microscopy (CLSM) has been used to observe the distribution of fluorescently-labeled self-assembling peptides, a technique applicable to fluorescently-labeled this compound assemblies researchgate.net. Optical microscopy can also be used to observe crystal structures formed by related compounds dur.ac.uk.

Example Data Inclusion (Description of observations):

Optical microscopy images of N-heptyl-D-galactonamide hydrogel filaments prepared by wet spinning showed a radial arrangement of supramolecular fibers researchgate.net. At higher flow rates, fibers organized in spirals were observed researchgate.net. Cryo-SEM images provided further details on the cross-section and axial organization of these filaments researchgate.net.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of materials at high resolution. SEM provides detailed images of the surface topography, while TEM allows for the examination of the internal structure and morphology by transmitting electrons through a thin sample nih.govnih.gov.

For this compound-based gelators, SEM and TEM have been utilized to study the network morphology of the self-assembled structures. For instance, TEM and SEM analyses have been applied to investigate gels formed by heptyl-D-galactonamide (GalC7), revealing the formation of structures such as gel tubes and filaments. These microscopic techniques are essential for directly observing the intricate architectures formed by the self-assembly of this compound molecules, which directly influence the macroscopic properties of the resulting materials. SEM creates an image by detecting reflected or knocked-off electrons, providing information on the sample's surface and composition nih.govnih.gov. TEM, conversely, uses transmitted electrons to generate images, offering valuable data on the internal structure, including crystal structure and morphology nih.govnih.gov. While SEM provides a 3D image of the surface, TEM images are 2D projections requiring very thin samples nih.gov.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique capable of imaging surfaces at the nanoscale and providing information about surface topography and mechanical properties. Unlike electron microscopy, AFM can be operated in various environments, including liquid, making it suitable for characterizing hydrogels and biological samples in their native state.

AFM is widely used for characterizing the free surface of hydrogels, allowing for the assessment of topography, roughness, and mechanical behavior such as Young's modulus, viscosity, and adhesion. It serves as a valuable alternative to electron microscopy for investigating nanoscale structural features, particularly under aqueous conditions. AFM has been applied to study the topography and nanomechanical properties, like surface elasticity, of self-assembled monolayers, correlating these properties to molecular ordering. The technique can also monitor temporal changes in the structure of self-assembling systems. While specific detailed research findings on this compound characterized solely by AFM were not prominently featured in the search results, the established applications of AFM in characterizing the surface and mechanical properties of hydrogels and self-assembled structures highlight its relevance for future studies on this compound gels. AFM can provide insights into the surface morphology and local mechanical variations within the gel network formed by this compound derivatives.

Rheological Characterization of Gel Mechanical Properties

Rheology is the study of the flow and deformation of matter, and rheological characterization is fundamental to understanding the mechanical properties of gels. These tests provide quantitative data on properties such as stiffness, strength, and viscoelasticity.

Rheological measurements are commonly performed on hydrogels to monitor the gelation process and quantify gel strength. Techniques like frequency sweep tests are used to study the mechanical properties of formed gels, measuring the storage modulus (G') and loss modulus (G''). G' represents the elastic or solid-like behavior, while G'' represents the viscous or liquid-like behavior. The point where G' becomes greater than G'' often indicates gel formation.

For this compound derivatives, rheology has been employed to characterize the mechanical properties of their self-assembled gels. Studies on heptyl-D-galactonamide (GalC7) gels, for example, have included rheological analysis to assess their mechanical strength. The stiffness, strength, and thermal stability of carbohydrate-based low molecular weight gelators, which include this compound derivatives, can be modulated, and rheology is crucial in quantifying these changes. Strain sweep tests are also used to determine the linear viscoelastic region (LVER), within which the gel structure remains intact under applied stress. The concentration of the gelator significantly influences the mechanical properties, with higher concentrations typically leading to increased gel strength and stiffness.

Scattering Techniques for Structural Organization (e.g., Small-Angle X-ray Scattering)

Scattering techniques, such as Small-Angle X-ray Scattering (SAXS), provide valuable information about the internal structure and organization of materials at the nanoscale. SAXS analyzes the elastic scattering of X-rays at small angles to probe nanoscale density differences within a sample.

SAXS is a powerful method for characterizing the structural organization of supramolecular gels and self-assembled materials, offering indirect information about their structure over multiple length scales. This technique can determine parameters such as averaged particle sizes, shapes, size distributions, and characteristic distances within partially ordered systems. For this compound-based gelators, SAXS has been utilized to study the molecular packing within the self-assembled network. SAXS is particularly useful for investigating the structure of materials with dimensions ranging from 1 to 100 nm and repeat distances up to 150 nm. It complements microscopy techniques by providing statistically averaged structural information from a larger volume of the sample. SAXS data can yield the radius of gyration (Rg), maximum dimension (Dmax), and the pairwise distance distribution function P(r), which provide insights into the size and shape of the scattering entities within the gel network.

Chromatographic Methods for Separation and Identification (e.g., GC, HPLC)

Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the separation, identification, and quantification of components within a mixture. The choice between GC and HPLC depends largely on the properties of the analyte, particularly its volatility and thermal stability.

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, which are dissolved in a liquid mobile phase and separated based on their interactions with a stationary phase. This technique is widely applied in various fields, including the analysis of polar compounds in aqueous solutions and biological fluids. Given the chemical structure of this compound, which contains multiple hydroxyl groups, it is likely a polar and relatively non-volatile compound. Therefore, HPLC would be the preferred chromatographic method for its separation and identification in mixtures. Often, derivatization of analytes is employed in HPLC to enhance detectability.

Computational Approaches and Theoretical Modeling of Galactonamide Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the self-assembly of molecules, including low-molecular-weight gelators like galactonamide derivatives. These simulations track the time evolution of a system of interacting molecules, providing dynamic insights into the aggregation process and the formation of supramolecular structures.

Studies have utilized MD simulations to understand how N-alkyl-D-galactonamides self-assemble into supramolecular fibers, which are responsible for the formation of hydrogels assemblingsugars.frresearchgate.net. The self-assembly is often triggered by changes in the solvent environment, such as the diffusion of water into a solution of the this compound derivative in an organic solvent researchgate.netresearchgate.net. This solvent exchange method leads to the rapid self-assembly of the molecules into well-defined gel filaments researchgate.netresearchgate.net.

MD simulations can help elucidate the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, that drive the self-assembly process and dictate the resulting network structure assemblingsugars.frnih.gov. The dynamics of these self-assembled structures can also be studied, revealing how the fibers might dissolve or reorganize over time, influencing the material's properties nih.gov. Comparing simulation results with experimental observables, such as those obtained from microscopy or scattering techniques, is crucial for validating the computational models and gaining a comprehensive understanding of the self-assembly mechanisms nih.gov.

Molecular Docking and Quantum Chemical Calculations for Enzyme Interactions

Molecular docking and quantum chemical calculations are valuable computational methods for exploring the interactions between this compound and biological molecules, particularly enzymes.

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand (like this compound or its derivatives) to a protein target (an enzyme). This technique can help identify potential binding sites and estimate the strength of the interaction based on scoring functions orientjchem.orgscirp.org. While the provided search results discuss molecular docking in the context of other compounds and enzymes like β-galactosidase and glycolytic enzymes, the principles are applicable to studying this compound's potential interactions with enzymes orientjchem.orgscirp.orgresearchgate.net. Such studies could investigate if this compound or its modified forms interact with enzymes involved in relevant biological pathways, potentially influencing their activity.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed electronic description of molecular interactions and can complement molecular docking studies nih.govdiva-portal.org. These calculations can be used to determine the energies of different molecular conformations, reaction pathways, and the nature of chemical bonds and non-covalent interactions involved in the binding process nih.govdiva-portal.orguj.edu.plarxiv.org. For enzyme interactions, quantum chemical calculations can offer insights into the catalytic mechanisms if this compound were to act as a substrate or inhibitor, examining transition states and activation energies nih.govdiva-portal.orgnih.gov. While the search results focus on quantum chemical calculations for studying reaction mechanisms in other systems and enzyme active sites, these methods are transferable to investigating this compound-enzyme interactions at a quantum mechanical level nih.govdiva-portal.orgnih.gov.

Predictive Modeling of Gelation and Material Properties

Predictive modeling approaches, including machine learning and other computational techniques, are being developed to forecast the gelation behavior and material properties of self-assembling systems like those formed by galactonamides. Predicting whether a molecule will form a gel and what the properties of that gel will be is a significant challenge due to the complexity of self-assembly and the kinetically trapped nature of many supramolecular gels nih.gov.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Galactonamide-Based Materials

The self-assembly of N-alkyl-D-galactonamides into supramolecular fibers is a key feature enabling the development of novel materials. These fibers can form viscoelastic hydrogels with mechanical and rheological properties that can mimic those of the extracellular matrix, offering advantages over some polymer-based hydrogels. anr.fracs.org Future research is focused on leveraging these self-assembling properties to create advanced materials with enhanced characteristics.

One significant area of development is the use of this compound in 3D printing and biofabrication. Low molecular weight hydrogels, such as those formed by N-heptyl-D-galactonamide (GalC7), are being explored as alternatives to polymeric bioinks. anr.frresearchgate.net This approach allows for the creation of well-defined, complex architectures. anr.fr Wet spinning, a method involving the injection of a this compound solution into water, has shown promise in shaping these hydrogels into continuous filaments with organized supramolecular fibers. anr.frresearchgate.net This technique, based on solvent-water exchange, enables the fabrication of mechanically fragile hydrogels into defined patterns, opening new perspectives for 3D printing. anr.frresearchgate.net

Furthermore, this compound-based materials are being investigated for their potential in soft nanoelectronics and tissue engineering. researchgate.net Composite hydrogels incorporating this compound fibers, such as those combining GalC7 with gelatin methacryloyl (GelMA), are being developed to create scaffolds with dynamic properties. nih.gov The presence of the fibrous network can increase the Young's modulus of the composite, while the gradual dissolution of the fibers over time leads to a dynamic softening, mimicking the remodeling processes in native extracellular matrix. nih.gov These dynamic composite hydrogels hold potential as tools to study biological processes like fibrosis, vascularization, and invasion. nih.gov

The ability of this compound supramolecular fibers to support and direct the formation of inorganic materials with original microstructures is another avenue for future material development. researchgate.netresearchgate.net This suggests the potential for creating hybrid materials with combined organic and inorganic functionalities.

Key properties being explored for next-generation this compound materials include:

| Material Property | Relevance to this compound | Future Potential |

| Self-Assembly | Core property | Creation of complex architectures and fibers |

| Biocompatibility | Demonstrated | Use in biomedical applications |

| Tunable Mechanical Properties | Possible through formulation | Mimicking native tissue environments |

| Dynamic Behavior | Fiber dissolution in composites | Creation of responsive and remodeling scaffolds |

| Ability to template inorganic structures | Emerging research | Development of hybrid functional materials |

Expansion of Biological Application Domains (Non-Human)

While research on this compound-based hydrogels has shown promise in supporting the growth and differentiation of human neural stem cells in 3D cultures, leading to the development of dense neurofilament networks, future perspectives include expanding these biological applications to non-human domains. acs.org

The use of this compound hydrogels as scaffolds for 3D neuronal cell growth has been demonstrated, with studies showing successful encapsulation and growth of cardiac fibroblast cells in composite gels. acs.orgnih.gov The ability of these gels to provide a supportive environment for cell growth and differentiation suggests potential applications in non-human tissue engineering and regenerative medicine research. acs.orgnih.gov

Studies on mouse hippocampal stem cells cultured in galactose-derived molecular gels (specifically GalC7) have provided insights into the differentiation of neural cells in contact with this compound. researchgate.netcardiff.ac.uk These studies analyzed the expression levels of markers for oligodendrocytes, astrocytes, and neurogenesis, indicating that GalC7 hydrogel can provide conditions that induce the differentiation and maturation of neural progenitor cells. cardiff.ac.uk These findings open new perspectives for using this compound-based scaffolds in studying neural development and regeneration in animal models. cardiff.ac.uk

The potential to orient supramolecular fibers within this compound gels to guide the growth of neurons in a preferential direction is being investigated with the aim of improving functional recovery in conditions like stroke in rodent models. anr.frinserm.fr This highlights a specific non-human application domain where this compound materials could play a significant role.

Future research may explore the use of this compound materials in:

Veterinary regenerative medicine: Developing scaffolds for tissue repair in animals.

In vitro models for animal studies: Creating more physiologically relevant 3D environments for studying cell behavior and disease mechanisms in non-human cells and tissues.

Agricultural applications: Exploring potential uses in plant tissue culture or controlled release systems for agrochemicals, leveraging the biocompatibility and gelling properties.

Integration with Advanced Smart Material Technologies

The intrinsic responsiveness of some smart materials to external stimuli like temperature, light, or pH levels makes their integration with this compound-based systems a promising area for future research. frontiersin.org this compound's self-assembling nature and the potential to tune the properties of its gels provide a foundation for creating composite smart materials with enhanced or novel functionalities.

The field of smart materials is rapidly evolving, with applications in areas such as soft robotics, tissue engineering, and bioelectronics. researchgate.netmdpi.commdpi.com Integrating this compound hydrogels with smart material technologies could lead to the development of materials that can respond dynamically to their environment. For instance, combining this compound scaffolds with stimulus-responsive components could result in materials that change shape, stiffness, or release encapsulated substances upon specific triggers.

The use of 3D printing, including 4D printing (which incorporates the dimension of time and stimuli-responsiveness), is a key technology for integrating different materials and creating complex, responsive structures. frontiersin.orgmdpi.commdpi.com3dprintingindustry.com this compound's compatibility with 3D printing techniques, such as wet spinning and extrusion-based methods, makes it a suitable candidate for integration into smart material systems fabricated by additive manufacturing. anr.frresearchgate.netmdpi.com

Potential integrations with advanced smart material technologies include:

Stimuli-responsive hydrogels: Developing this compound composites that change properties (e.g., volume, stiffness) in response to temperature, pH, or light, for applications in drug delivery or actuators. frontiersin.orgmdpi.com

Conductive materials: Combining this compound gels with conductive nanoparticles or polymers to create soft, flexible electronic components or biosensors. researchgate.net

Shape-memory materials: Integrating this compound scaffolds with shape-memory polymers or alloys to create structures that can recover a pre-defined shape upon stimulation. frontiersin.orgmdpi.com

This integration could lead to the creation of sophisticated materials for applications requiring dynamic interaction with their environment, such as advanced biomedical devices or responsive soft robots.

Computational Design and Rational Engineering of this compound Systems

Computational design and rational engineering approaches are becoming increasingly important in materials science and engineering, allowing for the prediction and control of material properties based on molecular structure. rsc.orgmdpi.comresearchgate.netnih.govupenn.eduiastate.edu Applying these methods to this compound systems offers a powerful avenue for future research, enabling the design of new this compound derivatives with tailored self-assembly behavior and desired material properties.

Computational studies can help understand the molecular interactions that drive the self-assembly of this compound molecules into supramolecular fibers. By simulating these interactions, researchers can gain insights into how modifications to the this compound structure might affect the resulting gel properties, such as fiber morphology, network structure, and mechanical strength.

Rational engineering involves using this understanding to design and synthesize new this compound-based molecules with specific functional groups or structural modifications aimed at achieving desired outcomes. This could include designing molecules that self-assemble into fibers with controlled dimensions, exhibit specific responsiveness to stimuli, or have enhanced interactions with other materials or biological entities.

Computational tools, including molecular dynamics simulations and computational fluid dynamics, can be used to model the self-assembly process and predict the behavior of this compound solutions during techniques like wet spinning or 3D printing. iastate.edu This can help optimize processing parameters to achieve desired material architectures.

The integration of artificial intelligence and machine learning algorithms is also emerging in materials research, potentially accelerating the discovery and development of new materials with desired properties. 3dprintingindustry.comiastate.edu These tools could be applied to analyze large datasets of this compound derivatives and their properties, identifying promising candidates for synthesis and further investigation.

Key aspects of computational design and rational engineering in this compound research include:

Predicting self-assembly behavior: Using simulations to understand and control fiber formation.

Designing new derivatives: Engineering this compound molecules with tailored properties.

Optimizing processing techniques: Modeling methods like 3D printing and wet spinning to control material architecture.

Simulating composite material properties: Predicting the behavior of this compound-based composites.

Utilizing AI and machine learning: Accelerating the discovery and design process. 3dprintingindustry.comiastate.edu

Q & A

Q. Methodology :

- Apply Design of Experiments (DoE) to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) .

- Monitor reaction progress via HPLC and confirm product identity using NMR (¹H/¹³C) and FT-IR spectroscopy .

- Validate purity through melting point analysis and mass spectrometry .

Data Presentation : - Tabulate reaction conditions (e.g., time, yield, purity) and cross-reference with spectral data .

Advanced: How do solvent polarity and pH influence this compound’s conformational stability in aqueous environments?

Q. Methodology :

- Conduct molecular dynamics (MD) simulations to model solvent interactions, paired with circular dichroism (CD) and dynamic light scattering (DLS) for empirical validation .

- Use pH titration assays to identify stability thresholds, correlating results with computational predictions .

Data Analysis : - Plot conformational changes against solvent dielectric constants and pH gradients .

Basic: Which analytical techniques best resolve this compound’s stereoisomeric impurities?

Q. Methodology :

- Employ chiral HPLC with polarimetric detection or X-ray crystallography for absolute configuration determination .

- Compare retention times and diffraction patterns with known standards .

Data Validation : - Include chromatograms and crystallographic data (e.g., R-factors, unit cell parameters) .

Advanced: What intermolecular forces dominate this compound’s binding to glycosidase enzymes?

Q. Methodology :

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography to resolve enzyme-ligand interfaces .

- Supplement with docking simulations (AutoDock Vina) to predict binding poses .

Data Presentation : - Report ΔG, ΔH, and ΔS values alongside crystallographic electron density maps .

Basic: How can researchers validate this compound’s biological activity in in vitro assays?

Q. Methodology :

- Perform dose-response curves in enzyme inhibition assays (e.g., α-galactosidase), using p-nitrophenyl substrates for kinetic analysis .

- Normalize activity against positive/negative controls and calculate IC₅₀ values .

Data Integrity : - Include triplicate measurements and statistical significance (p < 0.05) .

Advanced: Can computational models predict this compound’s pharmacokinetic (PK) properties?

Q. Methodology :

- Train machine learning models (e.g., Random Forest, SVM) on structural analogs’ ADME data from PubChem .

- Validate predictions via in vitro Caco-2 permeability and microsomal stability assays .

Data Interpretation : - Compare predicted vs. experimental logP, bioavailability, and half-life in tabular format .

Basic: What protocols ensure this compound’s long-term stability under storage conditions?

Q. Methodology :

- Conduct accelerated stability studies at varying temperatures/humidity levels, analyzing degradation via HPLC-UV .

- Use Arrhenius equations to extrapolate shelf life .

Data Reporting : - Graph degradation rates against storage conditions and identify optimal preservation parameters .

Advanced: How does this compound modulate cellular redox pathways in neurodegenerative models?

Q. Methodology :

- Apply RNA-seq and metabolomics (LC-MS/MS) to profile oxidative stress markers (e.g., glutathione, ROS) in neuronal cell lines .

- Validate findings with siRNA knockdown of target redox enzymes .

Data Synthesis : - Overlay gene expression heatmaps with metabolic pathway diagrams to identify regulatory nodes .

Basic: What spectroscopic criteria distinguish this compound from its synthetic byproducts?

Q. Methodology :

- Compare ¹H NMR chemical shifts and IR carbonyl stretching frequencies against reference spectra .

- Use 2D-COSY NMR to resolve overlapping proton signals .

Data Clarity : - Annotate spectral peaks with proposed assignments in supplementary materials .

Advanced: Can isotopic labeling (e.g., ¹³C-Galactonamide) trace metabolic flux in live-cell imaging?

Q. Methodology :

- Synthesize isotopically labeled analogs via enzymatic incorporation or chemical synthesis .

- Track metabolic pathways using fluorescence lifetime imaging (FLIM) or NMR-based metabolomics .

Data Visualization : - Map isotopic enrichment in metabolic networks using pathway analysis software (e.g., MetaboAnalyst) .

Guidelines for Question Development:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products